"Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" properties and characteristics
"Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" properties and characteristics
An In-depth Technical Guide to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Abstract
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a key bifunctional building block, holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structure, featuring a conformationally rigid cyclopropyl scaffold combined with a differentially protected 1,2-diamine motif, offers a strategic advantage in the synthesis of complex molecular architectures. The primary amine serves as a versatile nucleophilic handle for chain extension, while the Boc-protected aminomethyl group allows for orthogonal deprotection and subsequent functionalization. This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, underpinned by detailed experimental protocols and safety considerations to facilitate its effective use in a research setting.
Physicochemical Properties and Identifiers
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a specialized organic compound primarily used in laboratory research.[1] Its core characteristics are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 934481-48-8 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | [2] |
| Synonyms | (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester | [1][2] |
| Physical State | Solid / Oil (Varies by purity) | General chemical knowledge |
| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc) | General chemical knowledge |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate is most efficiently achieved through the selective mono-N-Boc protection of the less sterically hindered primary amine of (1-aminocyclopropyl)methanol. This transformation is fundamental to its utility, rendering one amine inert while leaving the other available for further reaction.
Synthetic Workflow
The core synthetic strategy involves the reaction of the precursor diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: Synthetic workflow for Boc protection.
Causality of Experimental Choices
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Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal for this application. It is exceptionally stable under a wide range of conditions, including basic, reductive, and oxidative environments, yet can be cleanly and selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3] This orthogonality is crucial in multi-step synthesis.
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Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is a stable, easy-to-handle solid, and its reaction byproducts (t-butanol and CO₂) are volatile and easily removed during workup.
-
Solvent and Base: A non-protic solvent like Dichloromethane (DCM) is preferred to avoid side reactions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Reaction Control: The key challenge is achieving mono-protection. While the primary amine on the methyl substituent is sterically more accessible and kinetically favored for reaction, careful control of stoichiometry (using a slight excess of the diamine starting material relative to Boc₂O) is often employed to minimize the formation of the di-protected byproduct.
Applications in Drug Discovery
The structural motifs present in tert-butyl ((1-aminocyclopropyl)methyl)carbamate make it a valuable building block for creating novel therapeutic agents.
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Constrained Scaffolds: The cyclopropyl ring introduces a high degree of conformational rigidity. In drug design, constraining the flexibility of a molecule can lock it into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target. This compound serves as a constrained diamine mimetic.
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Bifunctional Linker: As a bifunctional molecule, it can be used to link two different pharmacophores or to introduce a specific spacer element into a larger molecule. The free primary amine can be readily derivatized via reactions like acylation, reductive amination, or arylation.[3] Following this, the Boc group can be removed to unmask the second amine for further elaboration, enabling a stepwise and controlled synthetic strategy.
-
Access to Novel Chemical Space: Its unique topology allows chemists to explore novel chemical space, moving away from more common linear or aromatic linkers. This is particularly relevant in the development of protease inhibitors, receptor antagonists, and other targeted therapies where specific spatial arrangements of functional groups are critical for activity.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the laboratory-scale synthesis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate.
Materials:
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (1-aminocyclopropyl)methanol hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirring suspension. The initial equivalent neutralizes the HCl salt, and the second acts as the base for the protection reaction.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (typically an oil or waxy solid) can be purified by column chromatography on silica gel if necessary to remove any unreacted starting material or di-protected byproduct.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber), when handling this compound.[6]
-
Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[7] Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[6]
Conclusion
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a strategically important synthetic intermediate. Its value is derived from the combination of a conformationally rigid cyclopropyl core and orthogonally protected diamine functionality. This structure provides a reliable platform for introducing constrained linkers and pharmacophoric elements in a controlled manner, making it a powerful tool for medicinal chemists aiming to develop novel therapeutics with enhanced potency and selectivity. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug discovery and development programs.
References
-
tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915. PubChem. [Link]
-
tert-butyl ((1-aMinocyclopropyl)Methyl)carbaMate CAS#: 934481-48-8. ChemWhat. [Link]
-
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. PubChem. [Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Link]
-
Safety Data Sheet - N-Nitroso tertiary Butyl Methyl Amine. SynZeal. [Link]
-
(1-Aminocyclopropyl)methanol hydrochloride. LookChem. [Link]
-
(1-Aminocyclopropyl)methanol. J&K Scientific LLC. [Link]
-
(1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222. PubChem. [Link]
Sources
- 1. Tert-butyl ((1-aMinocyclopropyl)Methyl)carbaMate | CAS: 934481-48-8 | ChemNorm [chemnorm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. synzeal.com [synzeal.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
